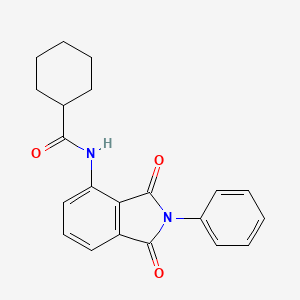
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide
Vue d'ensemble
Description
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide, also known as PHCCC, is a chemical compound that belongs to the class of positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 4 (mGluR4). PHCCC has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Mécanisme D'action
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide acts as a positive allosteric modulator of mGluR4, which is a G-protein-coupled receptor that plays a key role in the regulation of neurotransmitter release and synaptic plasticity. By binding to the allosteric site on mGluR4, this compound enhances the receptor's response to glutamate, leading to increased signaling through the receptor and downstream effects on neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. In addition to its neuroprotective and antipsychotic effects, this compound has been shown to reduce inflammation and oxidative stress in the brain. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and opioid systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide as a research tool is its specificity for mGluR4, which allows for targeted modulation of this receptor without affecting other receptors or neurotransmitter systems. However, this compound has limitations as a research tool, including its relatively low potency and selectivity compared to other mGluR4 PAMs.
Orientations Futures
Future research on N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in humans. In addition, the development of more potent and selective mGluR4 PAMs could lead to improved research tools and potential therapeutic agents for neurological disorders.
Applications De Recherche Scientifique
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, this compound has been shown to have neuroprotective effects and to improve motor function in animal models of Parkinson's disease. This compound has also been shown to have antipsychotic effects in animal models of schizophrenia and to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-(1,3-dioxo-2-phenylisoindol-4-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-19(14-8-3-1-4-9-14)22-17-13-7-12-16-18(17)21(26)23(20(16)25)15-10-5-2-6-11-15/h2,5-7,10-14H,1,3-4,8-9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJZHSIIXJFESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3947720.png)
![methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride](/img/structure/B3947723.png)
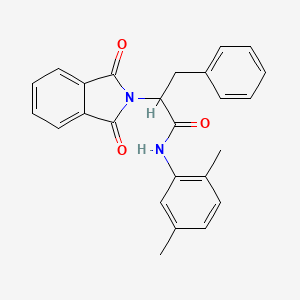

![1-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B3947739.png)
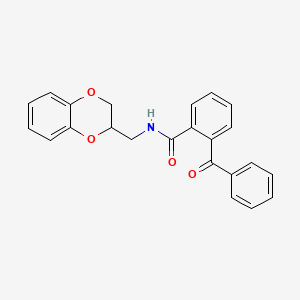
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B3947749.png)
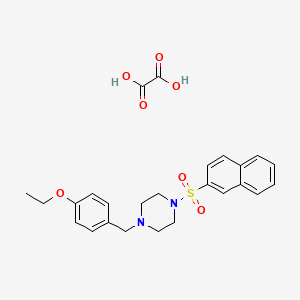
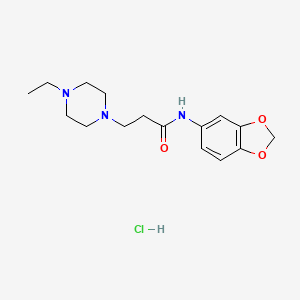
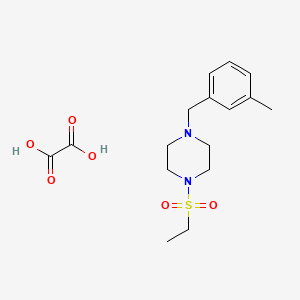
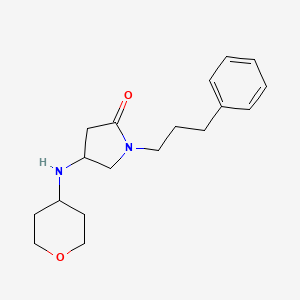
![2-(3-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B3947773.png)
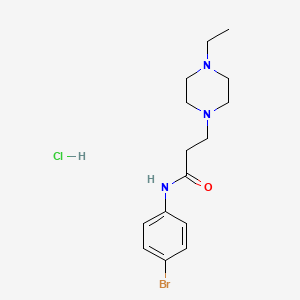
![(3S*,4S*)-1-(4-isobutylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B3947796.png)